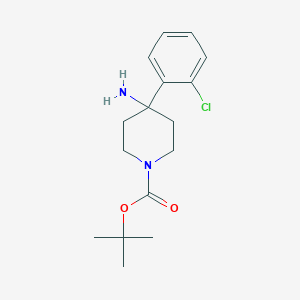![molecular formula C18H14ClN3O2S2 B2501804 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide CAS No. 301305-19-1](/img/structure/B2501804.png)
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide is a compound notable for its structural complexity and potential applications in various scientific fields. It contains multiple functional groups, including a thiazolidinone ring, a chlorobenzylidene moiety, and a pyridinyl-propionamide chain, giving it diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the thiazolidinone ring through a cyclization reaction. One common method starts with a suitable thioamide, which reacts with α-halo ketones to form the thiazolidinone core. The chlorobenzylidene group is then introduced via an aldol condensation reaction between the intermediate thiazolidinone and p-chlorobenzaldehyde. Finally, the pyridin-3-yl-propionamide chain is added through an amide bond formation, possibly using coupling reagents like DCC or EDC in the presence of a base.
Industrial Production Methods: For industrial-scale production, the synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and the use of catalysts to increase yield and purity. Continuous flow techniques could be employed to streamline the process, reducing reaction times and improving scalability.
化学反应分析
Types of Reactions: 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide undergoes various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Potentially reducing the carbonyl groups to alcohols.
Substitution: Halide substitutions can occur on the chlorobenzylidene ring.
Oxidation: Often performed using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution may involve reagents such as sodium azide or sodium thiolate under appropriate conditions.
Major Products: The major products depend on the reaction type but may include sulfoxides, reduced alcohol derivatives, and substituted thiazolidinones.
科学研究应用
Chemistry: The unique structural features make it a valuable scaffold for developing novel chemical entities.
Biology: In biological research, it is investigated for its interactions with proteins and nucleic acids, potentially serving as a molecular probe.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, by modulating specific biological pathways.
Industry: Its chemical stability and reactivity may find applications in material science, including the development of new polymers or catalysts.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets. The thiazolidinone ring, for instance, may inhibit certain enzymes, while the chlorobenzylidene group can interact with hydrophobic pockets in proteins. The pyridin-3-yl-propionamide chain might enhance binding affinity and specificity to target receptors or enzymes.
相似化合物的比较
Compared to other thiazolidinone derivatives, 3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide stands out due to the presence of the chlorobenzylidene group and the pyridinyl-propionamide chain, which confer unique chemical and biological properties. Similar compounds may include:
3-(4-Bromobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl derivatives.
3-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl compounds.
Unique Properties: Its specific combination of functional groups provides distinctive reactivity patterns and biological activities, setting it apart from other thiazolidinone derivatives.
属性
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c19-13-5-3-12(4-6-13)10-15-17(24)22(18(25)26-15)9-7-16(23)21-14-2-1-8-20-11-14/h1-6,8,10-11H,7,9H2,(H,21,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKWPWNYSHYRY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2501722.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)
![N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2501735.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)


